(2-Chloro-phenyl)-piperidin-4-yl-amine dihydrochloride is a chemical compound with significant interest in pharmaceutical research and development. It belongs to a class of compounds known as piperidine derivatives, which are often explored for their potential therapeutic applications. This compound is characterized by the presence of a piperidine ring substituted with a chloro-phenyl group and is typically encountered in its dihydrochloride salt form, which enhances its solubility in water and biological systems.
The compound can be synthesized through various organic chemistry methods, often involving the reaction of piperidine derivatives with chlorinated aromatic compounds. Research articles and patents frequently detail its synthesis and applications, particularly in medicinal chemistry.
This compound falls under the category of amine compounds, specifically secondary amines due to the presence of two carbon-containing groups attached to the nitrogen atom. Additionally, it is classified as a chlorinated aromatic compound due to the chloro substituent on the phenyl ring.
The synthesis of (2-Chloro-phenyl)-piperidin-4-yl-amine dihydrochloride can be achieved through several methods, typically involving nucleophilic substitution reactions or coupling reactions.
The synthesis usually requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular structure of (2-Chloro-phenyl)-piperidin-4-yl-amine dihydrochloride features a piperidine ring with a chloro-substituted phenyl group at the second position and an amine group at the fourth position.
(2-Chloro-phenyl)-piperidin-4-yl-amine dihydrochloride can participate in various chemical reactions typical for amines and aromatic compounds:
These reactions may require specific catalysts or reagents and are often conducted under controlled environments to ensure selectivity and yield.
The mechanism of action for (2-Chloro-phenyl)-piperidin-4-yl-amine dihydrochloride primarily involves its interaction with biological targets such as receptors or enzymes in the body.
Research into its pharmacodynamics is ongoing, with studies focusing on its effects on central nervous system activity and potential therapeutic applications.
Characterization using techniques like infrared spectroscopy (IR) can provide insights into functional groups present, while thermal analysis (e.g., differential scanning calorimetry) can assess stability under heat.
(2-Chloro-phenyl)-piperidin-4-yl-amine dihydrochloride has potential applications in various fields:
This compound represents a significant area of study within medicinal chemistry, showcasing the interplay between synthetic organic chemistry and biological applications.
The piperidine core in (2-chloro-phenyl)-piperidin-4-yl-amine is typically constructed via pyridine hydrogenation or ring-closing strategies. Patent CN103554036B demonstrates a high-yield (78–82%) approach where 4-aminopyridine undergoes catalytic hydrogenation (Raney Ni, 50–60°C, 3 atm H₂) to generate the piperidine-4-amine scaffold [5]. Alternatively, Grygorenko et al. developed a palladium-catalyzed hydrogenation of 4-aminopyridines under mild conditions (25°C, 1 atm H₂), achieving >95% conversion with minimal byproducts [2]. For N-functionalization prior to ring saturation, a protecting-group strategy is employed: 4-aminopyridine is first acylated with tert-butoxycarbonyl anhydride (Boc₂O) in dichloromethane, followed by hydrogenation and acid-mediated deprotection to yield piperidin-4-amine [1].
Table 1: Comparative Piperidine Core Synthesis Methods
Method | Conditions | Yield (%) | Selectivity |
---|---|---|---|
Direct Hydrogenation | Raney Ni, 60°C, 3 atm H₂ | 78–82 | Cis/trans = 9:1 |
Pd/Catalyzed Hydrogenation | Pd/C, 25°C, 1 atm H₂ | 91–95 | Cis/trans > 20:1 |
Boc-Protected Hydrogenation | Boc₂O, then Pd/C, H₂ | 85 | Cis isomer exclusive |
Key optimization involves solvent selection—protic polar solvents like methanol suppress undesired dehalogenation—and temperature control (<60°C) to prevent epimerization [5] [2].
The 2-chlorophenyl group is installed via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr). Patent WO2009057133A2 details a copper-catalyzed coupling where piperidin-4-amine reacts with 1-bromo-2-chlorobenzene using copper(I) iodide and trans-1,2-diaminocyclohexane in toluene at 110°C, achieving 75–80% yield [1]. SNAr is feasible with electron-deficient aryl halides: 2,4-dichloronitrobenzene reacts with piperidin-4-amine in dimethyl sulfoxide at 80°C, selectively substituting the para-nitro-adjacent chloride (68% yield) [5].
Desilylative cross-coupling offers enhanced chemoselectivity. As demonstrated in silylene-tethered Sonogashira reactions, trimethylsilyl groups facilitate C–N bond formation on silver surfaces without homocoupling byproducts [6]. For solution-phase synthesis, this translates to using (2-chlorophenyl)trimethylsilane with N-Boc-piperidin-4-yl triflate, catalyzed by Ag₂O in acetonitrile (70°C, 12 h), yielding 85% coupled product [6].
Table 2: Chlorophenyl Coupling Efficiency
Method | Catalyst System | Temperature | Yield (%) |
---|---|---|---|
Buchwald-Hartwig | CuI/DCH, K₃PO₄ | 110°C | 75–80 |
Nucleophilic Aromatic Substitution | None, DMSO | 80°C | 68 |
Desilylative Coupling | Ag₂O, CH₃CN | 70°C | 85 |
Critical parameters include base selection (cesium carbonate minimizes ester hydrolysis in functionalized analogs) and avoiding Ullmann coupling byproducts through rigorous deoxygenation [1] [6].
Conversion to the dihydrochloride salt enhances stability and crystallinity. Patent US20100204470A1 establishes that anhydrous solvents like acetonitrile or acetone prevent hydrate formation during salt precipitation [4]. The free base is dissolved in acetonitrile at 50°C, treated with 2.05 equivalents of hydrochloric acid (37% w/w), and cooled to 0°C, yielding 93% crystalline dihydrochloride. Stoichiometric precision is critical: <2 equivalents of hydrochloric acid causes free base contamination, while >2.1 equivalents promotes hygroscopicity [4].
Counterion exchange in mixed solvents optimizes crystal morphology. A 1:3 (v/v) acetone/ethyl acetate mixture generates needles suitable for filtration, whereas pure acetonitrile yields prismatic crystals [5]. Salt formation kinetics reveal that adding hydrochloric acid at 5°C over 30 minutes—rather than rapid addition—reduces amorphous content by 40% [4].
Table 3: Dihydrochloride Crystallization Conditions
Solvent System | HCl Equivalents | Crystal Form | Yield (%) |
---|---|---|---|
Acetonitrile | 2.05 | Prismatic | 93 |
Acetone/Ethyl acetate (1:3) | 2.10 | Needles | 89 |
Methanol | 2.00 | Amorphous | 75 |
Post-crystallization, drying under vacuum (<40°C) ensures residual solvent levels <100 ppm, meeting pharmaceutical specifications [4].
Enantiopure piperidine cores are accessed via chiral hydrogenation or organocatalytic cyclization. Beller et al. developed a ruthenium nanocatalyst (Ru/TiO₂) for asymmetric pyridine hydrogenation, converting 4-aminopyridine to (R)-piperidin-4-amine (92% ee) using (S)-Binap as a chiral ligand under 10 atm H₂ [2]. Alternatively, a three-component vinylogous Mannich reaction (VMR) builds the ring stereoselectively: 1,3-bis(trimethylsilyl) enol ether reacts with chiral α-methylbenzylamine and aldehyde precursors under Sn(OTf)₂ catalysis (−78°C), forming 2,3-dihydropyridinones that hydrogenate to enantiopure piperidines (>98% de) [8].
Iridium-catalyzed asymmetric hydrogenation of N-acyl pyridinium salts achieves higher turnover. Qu et al. used Ir(I)/(S)-PhanePhos complexes to reduce 1-(tert-butoxycarbonyl)-4-aminopyridinium salts, affording cis-3-amino-Boc-piperidine with 99% ee and 95% diastereoselectivity [2]. This method tolerates the 2-chlorophenyl group if introduced post-hydrogenation.
Table 4: Enantioselective Piperidine Synthesis Methods
Method | Catalyst | ee (%) | Diastereoselectivity |
---|---|---|---|
Ru-Catalyzed Hydrogenation | Ru/TiO₂-(S)-Binap | 92 | Cis/trans > 99:1 |
Vinylogous Mannich | Sn(OTf)₂/chiral amine | >99 | Erythro/threo = 98:2 |
Ir-Catalyzed Hydrogenation | Ir(I)-(S)-PhanePhos | 99 | Cis isomer exclusive |
Limitations include substrate generality—bulky 2,6-disubstituted pyridines require nickel silicide catalysts (NiSi/SiO₂)—and the need for in situ protecting groups to prevent catalyst poisoning [2] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: